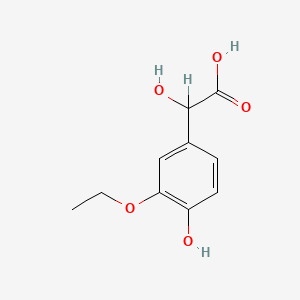

3-Ethoxy-4-hydroxymandelic acid

CAS No.: 39549-22-9

Cat. No.: VC1686023

Molecular Formula: C10H12O5

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39549-22-9 |

|---|---|

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14) |

| Standard InChI Key | YOIZTLBZAMFVPK-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |

Introduction

Chemical Properties and Structure

Structural Characteristics

3-Ethoxy-4-hydroxymandelic acid (CAS Number: 39549-22-9) possesses a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . The compound features a benzene ring with ethoxy and hydroxy substituents at positions 3 and 4, respectively, and a mandelic acid moiety (hydroxy-substituted acetic acid) attached to the ring. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Physical Properties

While the search results provide limited information on the physical properties specific to 3-ethoxy-4-hydroxymandelic acid, we can infer certain characteristics based on its structural features. As a mandelic acid derivative with polar functional groups, it likely exhibits moderate solubility in polar solvents such as water and higher solubility in organic solvents such as ethanol and ethyl acetate, which is consistent with the extraction methods used in its synthesis .

Structural Comparison with Related Compounds

Table 1 presents a comparison between 3-ethoxy-4-hydroxymandelic acid and structurally related compounds, highlighting their distinct features and properties:

Synthesis Methods

Classical Synthesis Approach

The synthesis of 3-ethoxy-4-hydroxymandelic acid typically involves a condensation reaction between 2-ethoxyphenol and glyoxylic acid in basic conditions. According to the documented synthesis method, the preparation involves the following key steps :

-

Combining 2-ethoxyphenol (51.5g, 0.373mol) with 50% glyoxylic acid (37.3ml, 0.34mol) and 100ml of distilled water in a three-mouthed flask.

-

Dropwise addition of 10% sodium hydroxide solution (29.8g NaOH, 0.745mol in 300ml of distilled water) under ice-cooling conditions.

-

Allowing the reaction to proceed at room temperature for 16 hours.

-

Washing the reaction mixture with ethyl acetate (4 × 250ml) and adjusting the pH of the aqueous phase to 2-3 with 6N hydrochloric acid.

-

Adding sodium chloride to saturation and extracting with ethyl acetate (3 × 200ml).

-

Washing the organic phase with saturated brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

This method yields 3-ethoxy-4-hydroxymandelic acid as a brown solid with a reported yield of 51.4% .

Optimized Synthesis Method

An optimized preparation method for 3-ethoxy-4-hydroxymandelic acid has been developed to improve yield and reduce reaction time, as described in patent literature . This method involves the following key steps:

-

Preparing a glyoxylic acid solution by adding water to glyoxylic acid, stirring the mixture thoroughly, and adjusting the pH to 5.0-5.5 with sodium hydroxide solution.

-

Preparing a 2-ethoxyphenol solution by adding water to 2-ethoxyphenol, stirring thoroughly, and adjusting the pH to 10-12 with sodium hydroxide solution at 25-30°C.

-

Simultaneously adding the glyoxylic acid solution and sodium hydroxide solution to the 2-ethoxyphenol solution at 25-30°C.

-

Heating the mixture to 50-60°C and maintaining this temperature while stirring for 1-3 hours.

This optimized method reportedly shortens reaction time and improves yield by controlling the temperature and pH conditions, thereby enhancing reaction kinetics and reducing the formation of byproducts .

Metabolic Pathways and Biological Significance

Metabolism of Ethyl Vanillin

Research has identified 3-ethoxy-4-hydroxymandelic acid as a metabolite excreted in human urine following the consumption of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a vanilla-like artificial flavoring agent commonly added to synthetic diets and food products . The metabolic pathway appears to involve the oxidation of the aldehyde group in ethyl vanillin to produce two primary metabolites:

-

3-Ethoxy-4-hydroxybenzoic acid - found in high concentrations in urine

-

3-Ethoxy-4-hydroxymandelic acid - found in trace amounts in urine

This metabolic transformation demonstrates the body's ability to process and eliminate xenobiotic compounds through oxidative metabolism and subsequent excretion .

Diagnostic Significance

The presence of 3-ethoxy-4-hydroxymandelic acid and 3-ethoxy-4-hydroxybenzoic acid in urine samples can serve as biomarkers for the consumption of ethyl vanillin-containing foods or synthetic diets. This observation has important implications for metabolic profiling and clinical diagnostics, particularly when conducting urinary organic acid analyses in patients . The identification of these compounds helps clinicians distinguish between pathological conditions and normal metabolic responses to dietary components, preventing potential misdiagnoses.

Applications and Industrial Importance

Role in Ethyl Vanillin Synthesis

One of the primary industrial applications of 3-ethoxy-4-hydroxymandelic acid is as an intermediate in the synthesis of ethyl vanillin . Ethyl vanillin is a widely used flavoring agent with a vanilla-like aroma and taste, approximately 3-4 times stronger than vanilla. It finds extensive use in various industries:

-

Food industry - as a flavoring agent in beverages, candies, cakes, biscuits, bread, and roasted nuts

-

Cosmetics and perfumes - as a fragrance component

-

Tobacco industry - as a flavor enhancer

-

Pharmaceuticals - as a flavoring agent for medications

The optimization of 3-ethoxy-4-hydroxymandelic acid synthesis is therefore of significant commercial interest, as it directly impacts the production efficiency and cost-effectiveness of ethyl vanillin manufacturing .

Research Applications

The identification and characterization of 3-ethoxy-4-hydroxymandelic acid in biological samples and synthetic mixtures typically involve chromatographic techniques coupled with mass spectrometry. Based on the research referenced in the search results, the analytical approaches likely include:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been employed for the detection and characterization of 3-ethoxy-4-hydroxymandelic acid in urine samples . This technique typically involves:

-

Sample preparation - likely including extraction, concentration, and derivatization to enhance volatility

-

Chromatographic separation - to isolate the compound from other urinary metabolites

-

Mass spectrometric detection - to confirm the identity through characteristic fragmentation patterns

The mass spectra and gas chromatographic behavior of 3-ethoxy-4-hydroxymandelic acid and related compounds have been documented, facilitating their identification in complex biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume